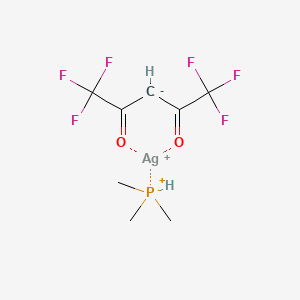
Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)silver(I)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)silver(I) is a coordination compound with the molecular formula C8H11AgF6O2P. It is known for its unique properties and applications in various fields, including chemistry and industry. The compound is characterized by the presence of trimethylphosphine and hexafluoroacetylacetonate ligands coordinated to a silver ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)silver(I) typically involves the reaction of silver salts with trimethylphosphine and hexafluoroacetylacetone. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture sensitivity. The general reaction can be represented as follows:
AgNO3+C5H2F6O2+P(CH3)3→C8H11AgF6O2P+HNO3
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)silver(I) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state silver complexes.
Reduction: It can be reduced to elemental silver under specific conditions.
Substitution: The ligands can be substituted with other phosphine or acetylacetonate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various phosphine ligands. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide, while reduction can produce elemental silver.
Scientific Research Applications
Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)silver(I) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in antimicrobial coatings.
Industry: It is used in the production of high-purity silver films and coatings for electronic devices.
Mechanism of Action
The mechanism of action of Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)silver(I) involves the coordination of the silver ion with the trimethylphosphine and hexafluoroacetylacetonate ligands. This coordination stabilizes the silver ion and enhances its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalytic activity in organic reactions or antimicrobial effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)copper(I)
- Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)gold(I)
Uniqueness
Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)silver(I) is unique due to the presence of the silver ion, which imparts distinct properties such as antimicrobial activity and high reactivity in catalytic processes. Compared to its copper and gold analogs, the silver compound is more effective in certain applications, such as antimicrobial coatings and high-purity silver film production.
Properties
Molecular Formula |
C8H11AgF6O2P+ |
|---|---|
Molecular Weight |
392.00 g/mol |
IUPAC Name |
silver;1,1,1,5,5,5-hexafluoropentane-2,4-dione;trimethylphosphanium |
InChI |
InChI=1S/C5HF6O2.C3H9P.Ag/c6-4(7,8)2(12)1-3(13)5(9,10)11;1-4(2)3;/h1H;1-3H3;/q-1;;+1/p+1 |
InChI Key |
DNWZBSANLHAIOL-UHFFFAOYSA-O |
Canonical SMILES |
C[PH+](C)C.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


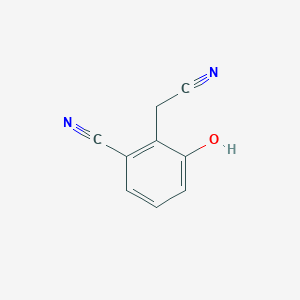
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)
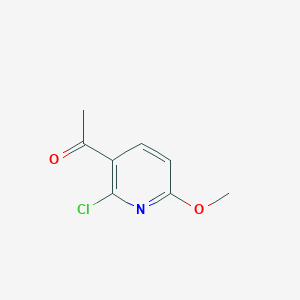
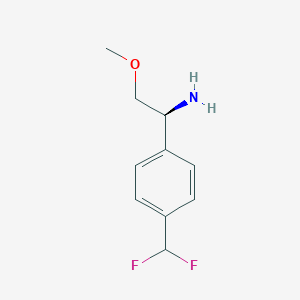
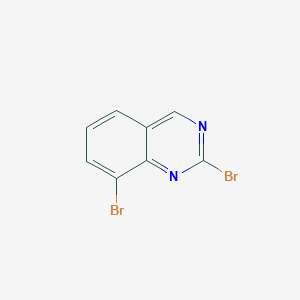
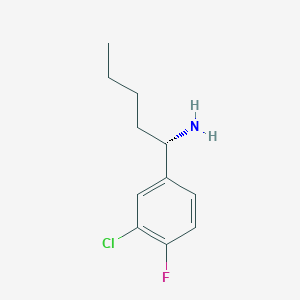
![3-(Bromomethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12968958.png)
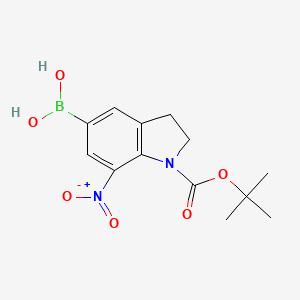
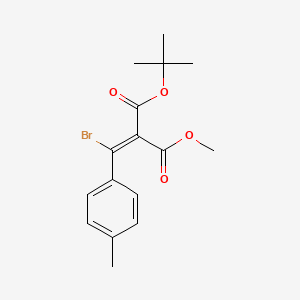
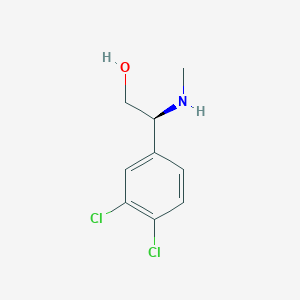
![7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B12968985.png)
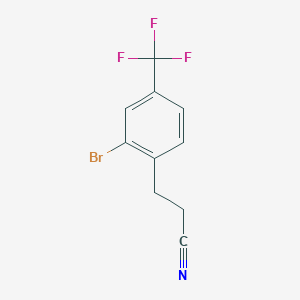
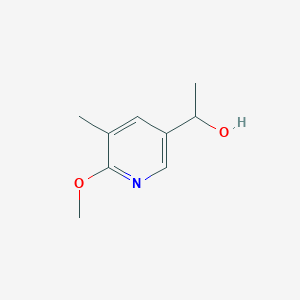
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol](/img/structure/B12969007.png)
